Nonacosane

説明

This compound has been reported in Vanilla madagascariensis, Echinacea angustifolia, and other organisms with data available.

constituent of Apocynum venetum leaf

特性

IUPAC Name |

nonacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUPRCHHJZPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

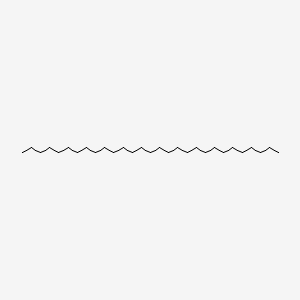

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060884 | |

| Record name | Nonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

443 °C, 440.00 to 441.00 °C. @ 760.00 mm Hg | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Very soluble in ethanol, ether, acetone; soluble in benzene; slightly soluble in chloroform | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8083 g/cu cm at 20 °C | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa at 148.2 °C; 10 Pa at 182.8 °C; 100 Pa 221.2 °C; 1 kPa at 271.5 °C; 10 kPa at 340.2 °C; 100 kPa at 439.7 °C, 4.3X10-10 mm Hg at 25 (extrapolated) | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals from petroleum ether | |

CAS No. |

630-03-5 | |

| Record name | Nonacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Nonacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonacosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGL1697BK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.7 °C, 64 °C | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Nonacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosane (C₂₉H₆₀) is a long-chain saturated hydrocarbon belonging to the n-alkane series.[1][2] With 29 carbon atoms, it exists as a white, waxy solid at room temperature and is found naturally in various plant waxes and as a component of insect pheromones.[1][3][4] Its chemical inertness and well-defined physical properties make it a valuable compound in materials science, as a standard in chromatography and spectroscopy, and of interest in drug delivery systems due to its lipophilic nature. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, complete with experimental protocols and structured data for ease of reference.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its application in various scientific and industrial fields.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₆₀ | |

| Molar Mass | 408.79 g/mol | |

| Appearance | White, opaque, waxy crystals | |

| Odor | Odorless | |

| Melting Point | 62-66 °C (335-339 K) | |

| Boiling Point | 440.9 °C (714.0 K) at 760 mmHg | |

| 286 °C at 15 mmHg | ||

| Density | 0.8083 g/cm³ at 20 °C | |

| Refractive Index | 1.4529 at 20 °C/D | |

| Crystal Structure | Orthorhombic |

Table 2: Solubility Data of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (2.756 x 10⁻¹⁰ mg/L at 25 °C) | |

| Ethanol | Very soluble | |

| Ether | Very soluble | |

| Acetone | Very soluble | |

| Benzene | Soluble | |

| Chloroform | Sparingly soluble when heated | |

| Hexanes | Slightly soluble |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (in CDCl₃) | ~0.88 ppm (triplet, -CH₃) | |

| ~1.26 ppm (singlet, -CH₂-) | ||

| ¹³C NMR (in CDCl₃) | ~14.1 ppm (terminal -CH₃) | |

| ~22.7, ~29.4, ~29.7, ~32.0 ppm (internal -CH₂-) | ||

| FT-IR | 2850-2960 cm⁻¹ (C-H stretch) | |

| 1465 cm⁻¹ (CH₂ bend) | ||

| 1375 cm⁻¹ (CH₃ deformation) | ||

| Mass Spectrometry (EI) | Molecular ion peak at m/z 408 |

Table 4: Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Enthalpy of Fusion (ΔfusH°) | 70.87 kJ/mol | |

| Enthalpy of Vaporization (ΔvapH°) | 147.10 kJ/mol | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 193.30 kJ/mol | |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -641.89 kJ/mol | |

| Flash Point | 291.11 °C (556.00 °F) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and ASTM methods.

Determination of Melting Point (Capillary Method)

This method is based on the visual observation of the phase transition from solid to liquid within a capillary tube heated in a controlled manner.

-

Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure :

-

Grind a small amount of this compound into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of this compound.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is reported as T1-T2.

-

Determination of Boiling Point (Distillation Method)

For high-boiling point compounds like this compound, the boiling point is often determined under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is then extrapolated. The ASTM D2887 standard, which uses gas chromatography, is also a common method for determining the boiling range of petroleum products.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum pump, manometer.

-

Procedure (Reduced Pressure) :

-

Place a sample of this compound (approximately 5-10 mL) and a boiling chip into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 15 mmHg), monitoring with a manometer.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid is actively boiling and the vapor condensate is in equilibrium with the liquid. This is the boiling point at the recorded pressure.

-

Determination of Density (Buoyancy Method)

This method relies on Archimedes' principle, where the density of a solid is determined by weighing it in air and then in a liquid of known density.

-

Apparatus : Analytical balance with a density kit, beaker, auxiliary liquid of known density (e.g., ethanol, in which this compound is insoluble), thermometer.

-

Procedure :

-

Weigh the this compound sample in air and record the mass (m_air).

-

Place a beaker with the auxiliary liquid on the balance and tare it.

-

Suspend the this compound sample from a hook and immerse it completely in the auxiliary liquid, ensuring no air bubbles are attached.

-

Record the apparent mass of the sample in the liquid (m_liquid).

-

The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_air / (m_air - m_liquid)) * ρ_liquid where ρ_liquid is the density of the auxiliary liquid at the recorded temperature.

-

Determination of Solubility (Cloud Point Method)

This visual method determines the temperature at which a solid solute begins to precipitate from a solution upon cooling, which corresponds to the saturation solubility at that concentration.

-

Apparatus : Sealed, transparent vials, controlled-temperature bath, magnetic stirrer, thermometer.

-

Procedure :

-

Prepare a series of solutions with known concentrations of this compound in the desired solvent in the vials.

-

Heat the vials in the temperature-controlled bath with stirring until the this compound is completely dissolved.

-

Slowly cool the clear solution at a controlled rate while continuously observing it.

-

Record the temperature at which the first sign of persistent cloudiness appears. This is the cloud point.

-

Repeat this process for each concentration to generate a solubility curve.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is completely dissolved; filter if necessary to remove any solid particles.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

For a solid sample, the thin-film method is common. Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

-

Place a drop of the solution onto a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

Mass Spectrometry :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionize the sample using a suitable method (e.g., electron ionization).

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

-

Mandatory Visualizations

Logical Workflow for Physicochemical Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a solid alkane like this compound.

Conclusion

This technical guide provides a detailed summary of the chemical and physical properties of this compound, supported by tabulated quantitative data and standard experimental protocols. The presented information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the applications of long-chain alkanes. The systematic characterization workflow and detailed methodologies offer a practical framework for the analysis and quality control of this compound in a laboratory setting.

References

The Ubiquitous Alkane: A Technical Guide to the Natural Sources and Occurrence of Nonacosane in Plants

Introduction

Nonacosane (C29H60) is a long-chain saturated hydrocarbon, an alkane, that is frequently found as a component of the plant cuticle.[1][2][3] As a major constituent of the epicuticular wax layer that coats the surfaces of leaves, stems, flowers, and fruits, it plays a critical role in the plant's interaction with its environment.[4] This technical guide provides an in-depth exploration of the natural sources, occurrence, biosynthesis, and functions of this compound in the plant kingdom. It also details the experimental protocols for its extraction and analysis, aimed at researchers, scientists, and drug development professionals interested in plant-derived natural products.

Natural Occurrence and Distribution

This compound is widespread throughout the plant kingdom. It is a primary component of the waxy coating on many terrestrial plants, which serves as a protective barrier against various environmental stresses.[4] The concentration and composition of this compound and other epicuticular wax components can vary significantly between plant species, developmental stages, and environmental conditions.

This compound has been identified in a diverse range of plants, from conifers to flowering plants. It is a known constituent of plants in the families Fabaceae, Asteraceae, Passifloraceae, Brassicaceae, and Pinaceae, among others. For example, it has been documented in significant quantities in passion flowers (Passiflora sp.) and is a known constituent of the leaves of Brassica oleracea (which includes cabbage and Brussels sprouts). Additionally, this compound has been detected in various foods such as peaches, ginkgo nuts, cauliflowers, and coffee. Its derivatives, such as nonacosan-10-ol, are major components of the epicuticular wax of many conifers, like yew (Taxus baccata) and pine (Pinus halepensis).

Quantitative Data on this compound in Plants

The following table summarizes the concentration of this compound and its derivatives in various plant species and parts, providing a comparative overview of its abundance.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference(s) |

| Cnicus benedictus | Asteraceae | Shoot | n-Nonacosane | 308 ppm | |

| Senecio asirensis | Asteraceae | Whole Plant | n-Nonacosane | Major component of hexane fraction | |

| Onopordum acanthium | Asteraceae | Flowers, Stems | n-Nonacosane | Component of essential oil | |

| Ajuga chamaepitys subsp. laevigata | Lamiaceae | Leaves, Flowers | Celidoniol (this compound derivative) | 44.52% of extract | |

| Pinus halepensis | Pinaceae | Needles | Nonacosan-10-ol | Up to 58% (w/w) of identified wax components | |

| Taxus baccata | Taxaceae | Needles (adaxial) | Nonacosan-10-ol | 18% of wax | |

| Taxus baccata | Taxaceae | Needles (abaxial) | This compound-4,10-diol & this compound-5,10-diol | High percentages in wax crystals | |

| Vitex negundo | Lamiaceae | Not specified | n-Nonacosane | Present | |

| Passiflora sp. | Passifloraceae | Not specified | n-Nonacosane | Occurs in quantity | |

| Brassica oleracea | Brassicaceae | Leaves | n-Nonacosane | Present |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is part of the larger pathway for the production of very-long-chain fatty acids (VLCFAs) and their derivatives, which form the epicuticular wax. This process begins in the plastid with the synthesis of C16 and C18 fatty acids. These are then transported to the endoplasmic reticulum, where they are elongated by a series of four enzymatic reactions catalyzed by a fatty acid elongase (FAE) complex.

Once the very-long-chain fatty acid (e.g., triacontanoic acid, C30) is synthesized, it is converted to an alkane through one of two primary proposed pathways:

-

Decarbonylation Pathway: An aldehyde is first formed from the acyl-CoA, which is then decarbonylated to produce an odd-chain alkane (like this compound, C29) and carbon monoxide.

-

Acyl-CoA Reductase Pathway: The acyl-CoA is reduced to an alcohol, which is then further reduced to form an alkane.

The following diagram illustrates the general pathway for the biosynthesis of n-nonacosane.

Functions of this compound in Plants

This compound and its derivatives are integral to the function of the plant cuticle, providing a crucial interface between the plant and its environment.

-

Structural Component of Epicuticular Wax: As a major component of the epicuticular wax, this compound contributes to the formation of crystalline structures, such as tubules and rodlets, on the plant surface. These structures are vital for creating a hydrophobic layer that minimizes water loss through non-stomatal transpiration, thus enhancing drought tolerance.

-

Protection against Environmental Stress: The wax layer, rich in this compound, reflects harmful UV radiation, protecting the underlying tissues from damage. It also forms a physical barrier against mechanical damage and the entry of fungal spores and bacteria.

-

Role in Plant-Insect Interactions (Semiochemical): this compound acts as a semiochemical, a signaling chemical used in communication. It can function as a kairomone, a chemical signal that benefits the receiver but not the emitter. For instance, certain predatory insects use the presence of this compound and other cuticular hydrocarbons on the surface of herbivorous insects (which acquire these compounds from their host plants) to locate their prey. It has also been identified as a component of the pheromones in some insect species, influencing their behavior.

The diagram below illustrates the interconnected functions of this compound.

Experimental Protocols

The extraction and analysis of this compound from plant tissues are crucial for its identification and quantification. The standard methodology involves solvent extraction followed by chromatographic analysis.

Protocol 1: Extraction of Epicuticular Wax

This protocol describes a general method for the extraction of surface waxes containing this compound.

Objective: To isolate the total epicuticular wax from a plant sample.

Materials:

-

Fresh plant material (e.g., leaves, needles).

-

Organic solvent: Chloroform or n-hexane (HPLC grade).

-

Glass beakers or vials.

-

Rotary evaporator.

-

Analytical balance.

-

Glass wool or filter paper.

Methodology:

-

Sample Collection: Collect fresh, undamaged plant material. Record the fresh weight and surface area if quantification per unit area is required.

-

Solvent Extraction: Briefly immerse the plant material (e.g., 10g of leaves) in a sufficient volume of chloroform or n-hexane (e.g., 200 mL) for a short duration (typically 30-60 seconds) at room temperature. This short dipping time minimizes the extraction of intracellular lipids.

-

Filtration: Quickly decant the solvent extract, filtering it through glass wool or filter paper to remove any solid debris.

-

Solvent Evaporation: Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation of thermally labile compounds.

-

Quantification: Weigh the dried wax residue to determine the total wax yield. The residue is now ready for chemical analysis.

Note: Modern methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) can also be employed for higher efficiency and reduced solvent consumption.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying alkanes like this compound in complex mixtures.

Objective: To identify and quantify this compound in the extracted wax sample.

Materials:

-

Extracted wax sample.

-

Solvent for dilution (e.g., n-hexane).

-

Internal standard (e.g., tetracosane or dotriacontane) for quantification.

-

GC-MS instrument equipped with a capillary column (e.g., DB-5ms or HP-5ms).

-

Helium carrier gas.

Methodology:

-

Sample Preparation: Dissolve a known mass of the dried wax extract in a known volume of n-hexane. Add a known amount of an internal standard.

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 280-300°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Oven Temperature Program: An example program would be: initial temperature of 60°C for 2 minutes, then ramp at 5-10°C/min to 300-320°C, and hold for 10-20 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-600.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard or with a spectral library (e.g., NIST, Wiley). The mass spectrum of this compound will show characteristic fragmentation patterns for long-chain alkanes.

-

Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard.

-

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample collection to data analysis for the study of this compound in plants.

Conclusion

This compound is a fundamentally important hydrocarbon in the plant kingdom, serving as a key structural and functional component of the protective epicuticular wax layer. Its widespread occurrence underscores its conserved role in plant survival, particularly in mediating interactions with the abiotic and biotic environment. For researchers and drug development professionals, understanding the distribution and function of this compound can provide insights into plant defense mechanisms and offer a target for developing novel biopesticides or agents that modify plant surface properties. The detailed protocols provided herein offer a robust framework for the reliable extraction and quantification of this ubiquitous plant-derived alkane.

References

The Biological Role of Nonacosane in Insect Communication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect communication, chemical signals reign supreme. Among the vast arsenal of semiochemicals, cuticular hydrocarbons (CHCs) have emerged as pivotal players, mediating a wide array of social behaviors. These waxy compounds, found on the surface of an insect's cuticle, initially evolved as a crucial barrier against desiccation.[1][2] However, through the course of evolution, these molecules have been co-opted to serve as a sophisticated language, conveying information about species, sex, reproductive status, and colony membership.[3][4] This technical guide delves into the core of this chemical communication system, focusing on the biological role of a specific long-chain aliphatic hydrocarbon: n-nonacosane (C29H60).

N-nonacosane, a saturated hydrocarbon with a 29-carbon chain, is a frequently identified component of the CHC profiles of numerous insect species.[5] It often acts as a non-volatile contact pheromone, requiring direct physical interaction for signal transmission. This mode of communication is critical for behaviors such as mate recognition, species identification, and the regulation of social interactions, including aggression and nestmate recognition. Understanding the precise role of n-nonacosane and its perception by insects offers a promising avenue for the development of novel and species-specific pest management strategies. This guide provides a comprehensive overview of the current knowledge on the biological functions of n-nonacosane, detailed experimental protocols for its study, a summary of quantitative behavioral data, and a visualization of the underlying signaling pathways.

The Multifaceted Role of Nonacosane in Insect Communication

The biological significance of n-nonacosane in insect communication is primarily centered around its function as a key recognition cue. Its presence, and often its relative abundance within the complex CHC blend, provides crucial information that influences the behavior of receiving individuals.

Species and Sex Recognition

One of the most well-documented roles of n-nonacosane is in the context of reproductive isolation and mate selection. In many insect species, subtle variations in the CHC profile, including the presence or specific ratios of n-nonacosane and its isomers, allow individuals to distinguish between conspecifics and heterospecifics, thereby preventing costly interspecific mating attempts. Furthermore, within a species, n-nonacosane can act as a sex-specific signal, enabling males to identify receptive females. For instance, in the white-spotted longicorn beetle, Anoplophora malasiaca, n-nonacosane is one of the eight major saturated hydrocarbons in the female's elytra extract that elicits mating behavior in males.

Nestmate Recognition and Social Cohesion

In social insects, such as ants and bees, the ability to discriminate between nestmates and foreign individuals is paramount for colony integrity and defense. CHCs, including n-nonacosane, form a "colony odor" that is learned by colony members. Individuals with a matching CHC profile are accepted, while those with a foreign scent are often met with aggression. While the entire CHC bouquet contributes to this recognition, specific components, including long-chain alkanes like n-nonacosane, can play a significant role in this discrimination process.

Modulation of Aggression and Other Social Behaviors

Beyond recognition, n-nonacosane can also modulate specific social behaviors. For example, in some ant species, the presence of certain hydrocarbons on the cuticle of a foreign individual can trigger aggressive responses. Conversely, the absence or a lower relative abundance of expected CHCs can lead to a lack of recognition and reduced aggression. The precise behavioral output is context-dependent and is influenced by the overall chemical profile and the physiological state of the receiving insect.

Quantitative Data on the Behavioral Effects of this compound

The following tables summarize quantitative data from various studies on the behavioral effects of n-nonacosane and related cuticular hydrocarbons. It is important to note that many studies investigate the effects of complex CHC blends, and isolating the precise contribution of n-nonacosane can be challenging.

| Insect Species | Behavioral Context | Key Findings | Quantitative Data | Reference |

| Anoplophora malasiaca (White-spotted longicorn beetle) | Mate Recognition | n-Nonacosane is a component of the female CHC profile that elicits male mating behavior. | A synthetic blend containing n-nonacosane showed pheromonal activity comparable to the natural saturated hydrocarbon fraction. | |

| Linepithema humile (Argentine ant) | Nestmate Recognition / Aggression | Application of synthetic hydrocarbons, including those of similar chain length to this compound, to nestmates triggered aggression from their colonymates. | Synthetic hydrocarbon-treated ants were attacked significantly more frequently than control ants. | |

| Camponotus japonicus (Japanese carpenter ant) | Interspecific Interaction (Repellency) | While n-nonacosane itself did not induce strong avoidance, other long-chain CHCs elicited avoidance or aversive behaviors in the invasive ant Linepithema humile. | At high doses, some long-chain alkanes induced avoidance behavior. | |

| Drosophila melanogaster (Fruit fly) | Mating Behavior | While specific quantitative data for n-nonacosane is limited, studies have shown that the overall CHC profile, which includes n-nonacosane, is crucial for mating. Transgenic females lacking their natural CHCs were still attractive to males, suggesting the presence of other, as-yet-unidentified pheromones. | Mating frequency of males with transgenic females was significantly different from that with control females. |

Experimental Protocols

The study of n-nonacosane and other cuticular hydrocarbons in insect communication relies on a combination of chemical analysis and behavioral bioassays. The following are detailed methodologies for key experiments.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract, identify, and quantify n-nonacosane and other CHCs from the insect cuticle.

Method 1: Solvent Extraction

-

Sample Collection: Collect insects of the desired species, sex, and age. Euthanize the insects by freezing at -20°C.

-

Extraction: Place a single insect (or a pooled sample for smaller insects) into a clean 2 mL glass vial. Add a known volume (e.g., 200-500 µL) of a non-polar solvent such as n-hexane or pentane, ensuring the insect is fully submerged.

-

Incubation: Gently agitate the vial for a standardized period, typically 5-10 minutes. Avoid prolonged extraction times to minimize the co-extraction of internal lipids.

-

Sample Preparation: Carefully remove the insect from the vial. Evaporate the solvent to near dryness under a gentle stream of nitrogen. Reconstitute the extract in a smaller, precise volume of clean solvent (e.g., 50 µL).

-

Analysis: Inject the reconstituted sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation, identification, and quantification of the hydrocarbon components.

Method 2: Solid-Phase Microextraction (SPME)

-

Fiber Conditioning: Condition a polydimethylsiloxane (PDMS) SPME fiber according to the manufacturer's instructions.

-

Extraction: Gently rub the SPME fiber over the cuticle of a live or recently deceased insect for a standardized period (e.g., 1-2 minutes).

-

Analysis: Immediately insert the SPME fiber into the heated injection port of a GC-MS for thermal desorption and analysis.

Behavioral Bioassays

Objective: To assess the behavioral response of insects to synthetic n-nonacosane or CHC extracts.

Method 1: Mating Assay

-

Preparation of Stimuli: Prepare solutions of synthetic n-nonacosane in a volatile solvent (e.g., hexane) at various concentrations. As a control, use the solvent alone.

-

Application: Apply a known volume of the test solution or control to a glass dummy or a dead insect of the same species from which natural CHCs have been removed. Allow the solvent to evaporate completely.

-

Behavioral Observation: Introduce a sexually mature male insect into an arena with the treated dummy. Record the latency to courtship, duration of courtship behaviors (e.g., wing vibration, antennal tapping), and the frequency of copulation attempts for a standardized observation period.

-

Data Analysis: Compare the behavioral responses of males to dummies treated with n-nonacosane versus control dummies using appropriate statistical tests.

Method 2: Aggression/Nestmate Recognition Assay

-

Preparation of Individuals: Collect individuals from different colonies (non-nestmates) and the same colony (nestmates).

-

Application of Synthetic Hydrocarbon: Apply a solution of synthetic n-nonacosane to the cuticle of a "test" ant. Use a solvent-only application for control ants.

-

Behavioral Arena: Place a "resident" ant in a small observation arena and allow it to acclimate.

-

Introduction of Test Ant: Introduce the test ant (either a nestmate or non-nestmate, treated with n-nonacosane or control) into the arena.

-

Observation and Scoring: Record the frequency and intensity of aggressive behaviors (e.g., mandible opening, biting, stinging) exhibited by the resident ant towards the introduced ant for a set period.

-

Data Analysis: Compare the levels of aggression towards nestmates and non-nestmates treated with n-nonacosane versus controls.

Electrophysiological Recordings

Objective: To measure the response of olfactory sensory neurons to n-nonacosane.

Method: Single-Sensillum Recording (SSR)

-

Insect Preparation: Immobilize the insect (e.g., in a pipette tip) with the antennae exposed.

-

Electrode Placement: Insert a reference electrode (e.g., a silver wire) into the insect's head or abdomen. Use a sharpened tungsten recording electrode to penetrate the base of a single chemosensory sensillum on the antenna.

-

Stimulus Delivery: Deliver a puff of air carrying the vapor of synthetic n-nonacosane over the antenna. Use a clean air puff as a control.

-

Data Acquisition: Record the electrical activity (action potentials or "spikes") of the sensory neurons within the sensillum before, during, and after stimulus presentation.

-

Analysis: Analyze the change in spike frequency in response to n-nonacosane compared to the control.

Signaling Pathways in this compound Perception

The perception of n-nonacosane and other contact pheromones is a complex process that begins at the insect's sensory appendages, primarily the antennae and legs, and culminates in a behavioral response. While the complete signaling cascade for n-nonacosane is not fully elucidated for all species, a general model can be constructed based on current research in insect chemoreception.

Upon physical contact with a surface bearing n-nonacosane, the lipophilic pheromone molecules are thought to be solubilized and transported by chemosensory proteins (CSPs) or odorant-binding proteins (OBPs) within the sensillar lymph to the dendritic membrane of a chemosensory neuron. Here, the pheromone binds to a specific chemoreceptor protein. For long-chain hydrocarbons, these are often members of the Gustatory Receptor (GR) or Ionotropic Receptor (IR) families.

The binding of n-nonacosane to its receptor likely induces a conformational change in the receptor protein, leading to the opening of an ion channel. This influx of ions depolarizes the neuronal membrane, generating an action potential that travels along the axon to the antennal lobe in the insect's brain. In the antennal lobe, the signal is processed and integrated with information from other sensory neurons before being relayed to higher brain centers, ultimately leading to a behavioral decision, such as initiating courtship or exhibiting aggression.

Visualizations

Experimental Workflow for CHC Analysis and Behavioral Bioassay

Caption: General workflow for the extraction, analysis, and behavioral testing of insect cuticular hydrocarbons like n-nonacosane.

Generalized Signaling Pathway for this compound Perception

Caption: A generalized signaling pathway for the perception of n-nonacosane, from contact to behavioral response.

Conclusion

N-nonacosane plays a vital, albeit often context-dependent, role in the chemical communication systems of a wide range of insects. As a key component of the cuticular hydrocarbon profile, it serves as a crucial signal for species and sex recognition, as well as for mediating complex social interactions. The methodologies outlined in this guide provide a framework for the continued investigation of this and other semiochemicals. A deeper understanding of the quantitative effects of n-nonacosane on insect behavior and the specific signaling pathways involved in its perception will be instrumental in the development of innovative and environmentally benign pest management strategies. Future research focusing on the identification of the specific chemoreceptors for n-nonacosane and the genetic basis of its production will undoubtedly unlock new avenues for manipulating insect behavior for human benefit.

References

- 1. Electrophysiological Recording from Drosophila Trichoid Sensilla in Response to Odorants of Low Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Electrophysiological recording from Drosophila labellar taste sensilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological recording from Drosophila olfactory sensilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereoisomers of Nonacosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of nonacosane, with a particular focus on the concept of stereoisomerism as it applies to its various isomers. This document will delve into the structural properties of the linear isomer, n-nonacosane, and explore the existence of stereoisomers in its branched-chain counterparts. Detailed experimental protocols for the analysis of these compounds are also provided, along with a comparative summary of their physicochemical properties.

Structure of this compound

This compound is a saturated hydrocarbon with the chemical formula C₂₉H₆₀. It belongs to the alkane homologous series. The term "this compound" can refer to numerous constitutional isomers; in fact, there are 1,590,507,121 possible constitutional isomers for a C₂₉ alkane. The most straightforward isomer is n-nonacosane, a straight-chain alkane.

n-Nonacosane: This isomer consists of 29 carbon atoms linked in a continuous chain, with 60 hydrogen atoms saturating the carbon backbone. Due to the free rotation around the carbon-carbon single bonds, the molecule is flexible and can exist in various conformations. In the solid state, it adopts a well-ordered, crystalline structure.

Stereoisomers of this compound

Stereoisomers are molecules that have the same molecular formula and the same sequence of bonded atoms, but differ in the three-dimensional orientation of their atoms in space. For alkanes, stereoisomerism arises from the presence of one or more chiral centers.

A chiral center is a carbon atom that is bonded to four different groups. A molecule with a single chiral center will exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

n-Nonacosane lacks stereoisomers because none of its carbon atoms are bonded to four different groups. Each internal carbon is bonded to two other carbon atoms and two hydrogen atoms, while the terminal carbons are bonded to one carbon atom and three hydrogen atoms.

Branched Isomers and Chirality: In contrast, many of the branched-chain isomers of this compound do possess chiral centers and therefore exhibit stereoisomerism. For instance, consider the isomer 13-methylheptacosane (C₂₈H₅₈), a structurally similar compound for which data is more readily available and serves as an excellent illustrative example for a chiral C₂₉ alkane. In this molecule, the 13th carbon atom is bonded to a hydrogen atom, a methyl group, a dodecyl group (C₁₂H₂₅), and a tetradecyl group (C₁₄H₂₉). Since all four of these groups are different, the 13th carbon is a chiral center.

The presence of this single chiral center means that 13-methylheptacosane can exist as two stereoisomers: (R)-13-methylheptacosane and (S)-13-methylheptacosane. These two molecules are enantiomers of each other.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the physicochemical properties of n-nonacosane and the representative chiral isomer, 13-methylheptacosane.

| Property | n-Nonacosane | 13-Methylheptacosane |

| Chemical Formula | C₂₉H₆₀ | C₂₈H₅₈ |

| Molar Mass ( g/mol ) | 408.79 | 394.76 |

| Melting Point (°C) | 63-66[1] | Not available |

| Boiling Point (°C) | 440.9[2] | 466.3 (Predicted)[3] |

| Density (g/cm³) | 0.8083 | 0.8 (Predicted) |

| CAS Number | 630-03-5 | 15689-72-2 |

| Chirality | Achiral | Chiral |

| Number of Stereoisomers | 0 | 2 (one pair of enantiomers) |

Experimental Protocols

The identification and characterization of this compound and its isomers, including the separation of stereoisomers, rely on advanced analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Objective: To separate and identify constitutional isomers of this compound and to distinguish between n-nonacosane and its branched counterparts.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of the alkane sample in 1 mL of a volatile, non-polar solvent such as hexane or heptane.

-

If the sample is a complex mixture, a preliminary clean-up step using solid-phase extraction (SPE) with a silica cartridge may be necessary to remove polar impurities.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column. A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable for separating alkanes based on their boiling points. For separating closely related isomers, a column with a different selectivity, or a longer column, may be required.

-

Mass Spectrometer: An electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

-

-

GC Conditions:

-

Injector Temperature: 300°C (to ensure complete vaporization of the long-chain alkanes).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/min to 320°C.

-

Final hold: Hold at 320°C for 10 minutes.

-

This program should be optimized based on the specific mixture of isomers being analyzed.

-

-

Injection Mode: Splitless injection is recommended for trace analysis, while a split injection can be used for more concentrated samples.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify n-nonacosane and its isomers based on their retention times. Generally, for a given carbon number, branched isomers will have shorter retention times than the linear isomer.

-

Confirm the identity of each peak by analyzing its mass spectrum. Alkanes produce characteristic fragmentation patterns, with prominent peaks at m/z 43, 57, 71, 85, etc., corresponding to the loss of alkyl fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the precise chemical structure of a this compound isomer, including the location of any branching and to confirm the presence of chiral centers.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified alkane isomer in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved before transferring it to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the analysis of alkanes where proton and carbon signals often overlap.

-

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Data Processing: Fourier transform the free induction decay (FID), apply phase and baseline corrections.

-

Analysis: In the ¹H NMR spectrum of alkanes, signals typically appear in the upfield region (0.8-1.5 ppm). Methyl protons (CH₃) usually resonate around 0.8-1.0 ppm, while methylene (CH₂) and methine (CH) protons appear slightly downfield. The integration of the signals provides the ratio of different types of protons.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-50 ppm (a wider range may be used initially to ensure all signals are captured).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Analysis: The chemical shifts of the carbon signals provide information about the carbon's environment. Quaternary, methine, methylene, and methyl carbons resonate in distinct regions of the spectrum.

-

-

2D NMR Experiments (COSY and HSQC):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). This is crucial for tracing the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

-

Mandatory Visualization

The following diagrams illustrate the relationship between the constitutional and stereoisomers of this compound, using 13-methylheptacosane as a representative chiral example.

Isomeric relationships of this compound.

Analytical workflow for this compound isomers.

References

An In-depth Technical Guide to the Biosynthesis Pathway of n-Alkanes in Plant Cuticular Waxes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plant cuticular waxes are a complex mixture of hydrophobic lipids, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, that form a protective barrier on the surfaces of terrestrial plants. Among these derivatives, n-alkanes are major constituents, playing a crucial role in preventing non-stomatal water loss and protecting against various environmental stresses. This technical guide provides a comprehensive overview of the n-alkane biosynthesis pathway in plants, with a focus on the core enzymatic reactions, regulatory mechanisms, and key experimental methodologies used for its study. The pathway initiates with the elongation of C16-C18 fatty acids into VLCFAs by the fatty acid elongase (FAE) complex in the endoplasmic reticulum. These VLCFAs are then shunted into the alkane-forming pathway, a two-step process involving the reduction of fatty acyl-CoAs to aldehydes and their subsequent decarbonylation to form odd-chain-length n-alkanes. This guide details the enzymes involved, presents available quantitative data on wax composition, and provides protocols for key experiments. Furthermore, it includes visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this critical plant metabolic process.

Introduction to Plant Cuticular Waxes and n-Alkanes

The aerial surfaces of most land plants are covered by a cuticle, a protective layer primarily composed of a cutin polymer matrix and embedded and overlaid cuticular waxes. These waxes are a complex mixture of hydrophobic compounds, including VLCFAs, aldehydes, primary and secondary alcohols, ketones, esters, and n-alkanes. n-Alkanes, which are saturated hydrocarbons, are often the most abundant class of compounds in the cuticular wax of many plant species, including the model plant Arabidopsis thaliana.[1] They form a critical barrier against uncontrolled water loss, UV radiation, and pathogen attack. The composition and total load of cuticular waxes, including n-alkanes, can vary significantly between plant species, organs, and developmental stages, and are also influenced by environmental conditions such as drought and light intensity.[2][3]

The Core Biosynthesis Pathway of n-Alkanes

The biosynthesis of n-alkanes from C16 and C18 fatty acid precursors occurs through a series of enzymatic steps localized in the endoplasmic reticulum (ER) of epidermal cells. The pathway can be broadly divided into two major stages: the elongation of fatty acids to form VLCFAs and the subsequent modification of these VLCFAs in the alkane-forming pathway.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

The synthesis of VLCFAs is carried out by the fatty acid elongase (FAE) complex, which catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. This process involves four key enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS) , this is the first and rate-limiting step, determining the substrate specificity for the elongation of acyl-CoAs of different chain lengths.[4][5] Plants possess a large family of KCS genes, with different members exhibiting specificity for different substrate chain lengths.

-

Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) .

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) , also known as PASTICCINO2 (PAS2), catalyzes the removal of a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. This elongated acyl-CoA can then re-enter the elongation cycle or proceed to the wax biosynthetic pathways.

The Alkane-Forming Pathway

The VLCFA-CoAs produced by the FAE complex are the direct precursors for the alkane-forming pathway, which is also located in the ER. This pathway is a two-step process that results in the formation of odd-numbered n-alkanes with one less carbon atom than the precursor acyl-CoA.

-

Reduction to Aldehyde: The VLCFA-CoA is first reduced to a fatty aldehyde.

-

Decarbonylation to Alkane: The fatty aldehyde is then decarbonylated to produce an n-alkane.

In Arabidopsis, these two steps are catalyzed by a complex of two core proteins: ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) . Studies involving heterologous expression in yeast have shown that the co-expression of CER1 and CER3 is necessary and sufficient for the production of n-alkanes from VLCFA-CoAs. The activity of this complex is enhanced by the presence of cytochrome b5 (CYTB5) , which is thought to act as an electron donor for the redox-dependent reactions. The current model suggests that CER3 is involved in the initial reduction of the acyl-CoA to an aldehyde, which may remain bound to the complex before being decarbonylated by CER1 to form the final alkane product.

Quantitative Data on n-Alkane Composition

The composition of n-alkanes in plant cuticular wax can be quantitatively analyzed using gas chromatography-mass spectrometry (GC-MS). This allows for the identification and quantification of individual alkane homologs. Below are tables summarizing the n-alkane composition in wild-type Arabidopsis thaliana and various mutants with defects in the biosynthesis pathway, as well as the impact of drought stress.

n-Alkane Composition in Arabidopsis thaliana Wild-Type and cer Mutants

The analysis of eceriferum (cer) mutants has been instrumental in elucidating the functions of genes involved in wax biosynthesis. The tables below present a summary of the quantitative changes in n-alkane composition in key mutants compared to the wild type.

Table 1: Cuticular Wax Composition on Stems of Arabidopsis thaliana Wild-Type (Ler) and cer4-1 Mutant.

| Compound Class | Wild-Type (Ler) (µg/cm²) | cer4-1 Mutant (µg/cm²) |

| Fatty Acids | 1.5 ± 0.2 | 1.6 ± 0.3 |

| Aldehydes | 0.4 ± 0.1 | 0.4 ± 0.1 |

| Alkanes | 10.2 ± 1.1 | 10.5 ± 1.5 |

| Secondary Alcohols | 3.5 ± 0.4 | 3.6 ± 0.6 |

| Ketones | 2.8 ± 0.3 | 2.9 ± 0.5 |

| Primary Alcohols | 2.5 ± 0.3 | Trace |

| Alkyl Esters | 2.5 ± 0.5 | Trace |

| Total Wax | 23.4 ± 2.0 | 19.0 ± 2.5 |

Data are presented as mean ± SD (n=4).

Table 2: n-Alkane Composition in Stems of Arabidopsis thaliana Wild-Type (Col-0) and cer1 Mutants and Overexpressors.

| Genotype | Total Alkanes (µg/dm²) | C27 Alkane (µg/dm²) | C29 Alkane (µg/dm²) | C31 Alkane (µg/dm²) |

| Wild-Type (Col-0) | 129.4 ± 8.1 | 5.8 ± 0.7 | 108.7 ± 6.5 | 11.9 ± 1.1 |

| cer1-1 | 4.8 ± 0.6 | 0.5 ± 0.1 | 3.8 ± 0.5 | 0.5 ± 0.1 |

| cer1-2 | 7.9 ± 0.9 | 0.7 ± 0.1 | 6.5 ± 0.7 | 0.7 ± 0.1 |

| CER1ox1 | 304.8 ± 11.6 | 20.4 ± 2.7 | 262.3 ± 9.7 | 6.5 ± 0.5 |

| CER1ox2 | 309.0 ± 19.8 | 22.6 ± 1.8 | 263.2 ± 7.9 | 7.2 ± 0.5 |

Data are presented as mean ± SD of four replicates.

Table 3: Epicuticular Wax Composition (wt %) on the Surface of Arabidopsis thaliana Wild-Type and cer Mutants.

| Compound | Wild-Type | cer1 | cer2 | cer3 | cer4 |

| C25 Alkane | 0.5 | 0.0 | 0.9 | 0.3 | 0.6 |

| C27 Alkane | 3.2 | 0.0 | 8.1 | 1.5 | 3.5 |

| C29 Alkane | 58.1 | 2.1 | 45.2 | 25.6 | 60.2 |

| C31 Alkane | 3.5 | 0.0 | 0.8 | 1.1 | 3.8 |

| C28 Aldehyde | 1.5 | 5.2 | 2.1 | 2.8 | 1.8 |

| C30 Aldehyde | 2.1 | 8.9 | 3.5 | 4.5 | 2.5 |

| C26 Primary Alcohol | 4.2 | 5.5 | 6.8 | 7.1 | 0.0 |

| C28 Primary Alcohol | 3.8 | 4.9 | 5.5 | 6.2 | 0.0 |

| C30 Primary Alcohol | 2.5 | 3.1 | 3.9 | 4.1 | 0.0 |

Values represent the weight percentage of the total epicuticular wax.

Impact of Drought Stress on n-Alkane Composition

Drought stress is a significant environmental factor that influences cuticular wax biosynthesis, often leading to an increase in total wax load and alterations in the proportion of different wax components, particularly n-alkanes.

Table 4: Effect of Drought Stress on Leaf Cuticular Wax Composition in Ammopiptanthus mongolicus.

| Compound Class | Control (µg/g DW) | Drought Stress (µg/g DW) | Fold Change |

| Total Alkanes | 185.3 ± 15.2 | 315.7 ± 25.8 | 1.70 |

| C25 Alkane | 10.1 ± 0.8 | 18.2 ± 1.5 | 1.80 |

| C27 Alkane | 35.2 ± 2.9 | 65.4 ± 5.4 | 1.86 |

| C29 Alkane | 85.6 ± 7.0 | 152.1 ± 12.5 | 1.78 |

| C31 Alkane | 41.8 ± 3.4 | 65.8 ± 5.4 | 1.57 |

| C33 Alkane | 12.6 ± 1.0 | 14.2 ± 1.2 | 1.13 |

Data are presented as mean ± SD.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of n-alkane biosynthesis.

Protocol for Cuticular Wax Extraction and GC-MS Analysis

This protocol describes a standard method for the extraction and analysis of cuticular waxes from plant tissues.

Materials:

-

Fresh plant tissue (e.g., leaves, stems)

-

Chloroform (analytical grade)

-

Internal standard (e.g., n-tetracosane, 1 mg/mL in chloroform)

-

Glass vials with Teflon-lined caps

-

Nitrogen gas supply with a gentle stream evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

-

Sample Collection: Excise fresh plant tissue and measure its surface area.

-

Wax Extraction:

-

Place the plant tissue in a glass vial.

-

Add a known volume of chloroform to completely submerge the tissue.

-

Briefly agitate the vial for 30-60 seconds.

-

Carefully remove the plant tissue from the vial.

-

-

Internal Standard Addition: Add a known amount of the internal standard to the chloroform extract.

-

Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

-

Derivatization (for polar compounds):

-

Add a small volume of pyridine and BSTFA to the dried wax residue.

-

Heat the vial at 70°C for 30 minutes.

-

Cool the sample to room temperature.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized (or underivatized for alkanes) sample into the GC-MS.

-

Use an appropriate temperature program to separate the wax components. A typical program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.

-

The mass spectrometer is used to identify the individual compounds based on their mass spectra, which can be compared to spectral libraries.

-

Quantification is achieved by comparing the peak area of each compound to the peak area of the internal standard.

-

References

The Multifaceted Role of Long-Chain Alkanes in the Insect Cuticle: A Technical Guide

Abstract

Long-chain alkanes are a predominant component of the cuticular hydrocarbon (CHC) profile of many insect species.[1][2] Far more than a simple waxy layer, these molecules are critical for survival and reproduction, playing vital roles in preventing desiccation, mediating chemical communication, and providing a barrier against pathogens.[1][3][4] This technical guide provides an in-depth overview of the functions of long-chain alkanes in the insect cuticle, details the experimental protocols used for their study, and presents quantitative data and key biological pathways.

Core Functions of Long-Chain Alkanes in Insect Cuticle

The insect cuticle is a complex, multi-layered structure that serves as an exoskeleton. The outermost layer, the epicuticle, is covered in a lipid layer rich in hydrocarbons, which are crucial for terrestrial life. Long-chain alkanes, which are saturated hydrocarbons, are a key component of this layer and their functions are diverse and essential.

Desiccation Resistance

A primary and ancestral function of cuticular hydrocarbons is to restrict water loss from the insect's body, a critical adaptation for terrestrial life. Long-chain alkanes form a hydrophobic barrier that prevents uncontrolled transpiration through the cuticle. The effectiveness of this waterproofing is influenced by the chain length and branching of the alkanes. Longer-chain alkanes generally provide better desiccation resistance due to their higher melting points and lower volatility.

Studies on Drosophila melanogaster have shown that genetic ablation of oenocytes, the specialized cells that produce CHCs, leads to a significant reduction in desiccation resistance. Conversely, selection for increased desiccation resistance often results in a shift towards longer-chain CHCs.

Chemical Communication

Long-chain alkanes are integral to the complex chemical language of insects. They can act as pheromones, influencing a wide range of behaviors including mating, aggregation, and territorial marking. Specific alkanes, or the relative abundance of different alkanes, can convey information about an insect's species, sex, age, reproductive status, and social caste.

For example, in many ant species, the specific blend of long-chain alkanes on the cuticle serves as a "password" for nestmate recognition. In the German cockroach, Blattella germanica, specific dimethylalkanes act as contact sex pheromones.

Barrier Against Pathogens

The cuticular hydrocarbon layer also serves as a first line of defense against entomopathogenic fungi and other microbial pathogens. This barrier can physically prevent pathogens from reaching the cuticle and can also contain compounds with antifungal properties. The composition of the CHC profile can influence the adhesion and germination of fungal spores on the insect cuticle. For instance, some hydrocarbons can inhibit spore germination, while others may be recognized by the pathogen as a cue to initiate infection.

Quantitative Data on Long-Chain Alkanes

The composition of cuticular alkanes is highly variable among insect species. The following tables summarize quantitative data on the predominant long-chain alkanes in selected insect species.

Table 1: Predominant Long-Chain Alkanes in Various Insect Species

| Insect Species | Order | Family | Predominant Alkane Classes | Key Compounds and Relative Abundance (%) | Carbon Chain Length Range |

| Sarcodexia lambens | Diptera | Sarcophagidae | n-alkanes, monomethylalkanes, dimethylalkanes | n-Heptacosane, n-Nonacosane, 3-methylnonacosane, n-Triacontane, n-Hentriacontane (specific percentages not provided) | C23-C33 |

| Drosophila melanogaster | Diptera | Drosophilidae | n-alkanes, 2-methyl-alkanes | Varies with sex and age | C23-C29 |

| Lasius fuliginosus | Hymenoptera | Formicidae | 3-methyl-alkanes, 5-methyl-alkanes | High | Not specified |

| Blattella germanica | Blattodea | Blattellidae | 3,11-dimethylthis compound | Major component in females | Not specified |

| Solenopsis invicta | Hymenoptera | Formicidae | 13-methyl-heptacosane | Present | Not specified |

Table 2: Impact of Long-Chain Alkanes on Desiccation Resistance in Drosophila melanogaster

| Genotype/Treatment | Key CHC Change | Median Survival Time (hours) under Desiccation | Reference |

| Control (Wild-Type) | Normal CHC profile | ~15-20 | |

| Oenocyte-less (oe-) | Drastic reduction in all CHCs | <10 | |

| Coating with n-alkanes | Addition of specific n-alkanes to oe- flies | Small increase compared to oe- | |

| Coating with methyl-branched CHCs | Addition of specific mbCHCs to oe- flies | Small increase compared to oe- |

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the extraction and analysis of CHCs from insect cuticles.

Materials:

-

Glass vials (2-4 mL) with PTFE-lined caps

-

n-Hexane or pentane (analytical grade)

-

Vortex mixer

-

Micropipettes

-

GC vials with micro-inserts

-

Nitrogen gas stream for solvent evaporation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Immobilize the insect by chilling on ice for 5-10 minutes. For small insects, multiple individuals may be pooled.

-

Extraction: Place the immobilized insect(s) into a clean glass vial. Add a known volume of n-hexane (e.g., 200-500 µL) to fully submerge the insect.

-

Incubation: Incubate the vial for 5-10 minutes at room temperature. Gently agitate the vial to ensure thorough extraction. Avoid prolonged extraction times to prevent the co-extraction of internal lipids.

-

Sample Concentration: Carefully transfer the hexane extract to a new vial. If necessary, concentrate the sample under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of hexane (e.g., 50 µL) and transfer to a GC vial with a micro-insert.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the sample into the GC inlet. A splitless injection mode is often used for trace analysis.

-

Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms) is typically used for separating hydrocarbons.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure all compounds elute. An example program is: hold at 50°C for 1 min, ramp at 50°C/min to 150°C, then ramp at 5°C/min to 330°C and hold for 10 min.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

Desiccation Resistance Assay

This protocol describes a common method for assessing an insect's ability to survive under dry conditions.

Materials:

-

Small, sealed containers (e.g., vials or small chambers)

-

A desiccant such as silica gel or Drierite

-

Cotton plugs or mesh to separate insects from the desiccant

Procedure:

-

Chamber Preparation: Place a layer of desiccant at the bottom of the container. Cover the desiccant with a cotton plug or mesh to prevent direct contact with the insects.

-

Insect Acclimation: Prior to the assay, insects should be kept under standard conditions of temperature and humidity.

-

Assay Initiation: Place a known number of insects (e.g., 20-50) into the desiccation chamber without access to food or water.

-

Data Collection: Record the number of surviving insects at regular intervals (e.g., every hour). Mortality is typically defined as the lack of movement when gently prodded.

-

Analysis: The data can be used to calculate metrics such as the median survival time (LT50), which is the time at which 50% of the insects have died.

Signaling Pathways and Workflows

Biosynthesis of Long-Chain Alkanes

The biosynthesis of long-chain alkanes primarily occurs in specialized cells called oenocytes and involves a series of enzymatic steps. The general pathway starts with fatty acid synthesis, followed by elongation to very-long-chain fatty acids (VLCFAs), conversion to aldehydes, and finally oxidative decarbonylation to form hydrocarbons.

References

An In-depth Technical Guide to the Physical Properties of n-Nonacosane

This technical guide provides a comprehensive overview of the physical state and melting point of n-nonacosane (C₂₉H₆₀), a long-chain saturated hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for material characterization.

Physical and Chemical Identity

N-nonacosane is a straight-chain alkane consisting of 29 carbon atoms.[1][2] At ambient temperature and pressure, n-nonacosane presents as a white, waxy crystalline solid.[1][3][4] Its nonpolar nature, resulting from the long hydrocarbon chain, renders it very hydrophobic and practically insoluble in water. However, it exhibits solubility in various nonpolar organic solvents such as ethanol, ether, acetone, benzene, hexane, and petroleum ether.

Quantitative Physicochemical Data

The key physical properties of n-nonacosane are summarized in the table below. Data has been aggregated from various chemical databases and literature sources to provide a reliable reference.

| Property | Value | References |

| Molecular Formula | C₂₉H₆₀ | |

| Molar Mass | 408.79 g/mol | |

| CAS Number | 630-03-5 | |

| Physical State | Solid at 25°C | |

| Appearance | White, waxy solid; Orthorhombic crystals | |

| Melting Point | 62°C to 67°C (335 K to 340 K) | |

| Boiling Point | ~441°C @ 760 mmHg | |

| Density | ~0.808 g/cm³ at 20°C | |

| Water Solubility | Practically insoluble |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid like n-nonacosane is a critical indicator of purity. The following protocol outlines the standard capillary method for accurate melting point determination.

Objective: To determine the melting point range of a solid sample of n-nonacosane.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Long glass tube or PVC pipe for packing

Procedure:

-

Sample Preparation:

-

Ensure the n-nonacosane sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube: